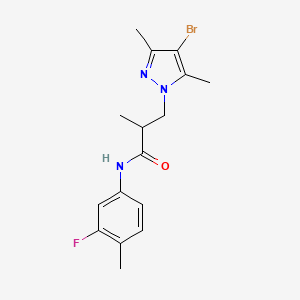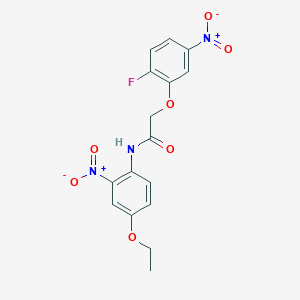![molecular formula C15H14N2O3 B10951537 3-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B10951537.png)
3-[2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE is a complex organic compound that features a pyrazole ring and an isobenzofuranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives .
Scientific Research Applications
3-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Phthalic anhydride: Another precursor used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures but different substituents.
Uniqueness
3-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE is unique due to its specific combination of a pyrazole ring and an isobenzofuranone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-[2-(1,3-dimethylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H14N2O3/c1-9-12(8-17(2)16-9)13(18)7-14-10-5-3-4-6-11(10)15(19)20-14/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
UMEALXRLUSKTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)CC2C3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate](/img/structure/B10951454.png)

![N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10951484.png)
![N'-{[(4-fluorophenyl)carbonyl]oxy}pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10951487.png)

![(1Z)-N'-[(cyclohexylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10951490.png)
![2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10951504.png)
![13-(difluoromethyl)-4-[2-(3-nitropyrazol-1-yl)ethyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951512.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10951520.png)

![(1E)-N'-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10951526.png)
![1-ethyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10951527.png)
![6-(4-chlorophenyl)-1,3-dimethyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10951532.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B10951535.png)
